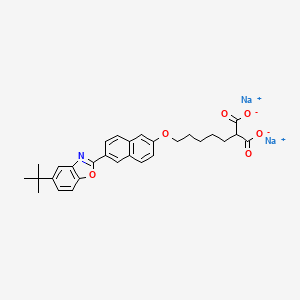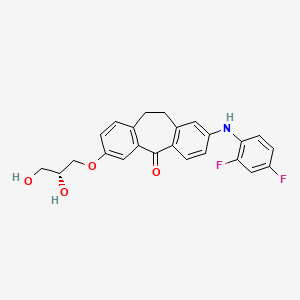
SPDP-PEG8-NHS ester
Vue d'ensemble
Description
SPDP-PEG8-NHS ester is a PEG linker that contains an SPDP crosslinker and an NHS ester . The SPDP crosslinker is reactive toward amine and thiol groups and contains a cleavable disulfide bond . This crosslinker is also membrane permeable, which allows for intracellular reactions to take place .
Synthesis Analysis
The synthesis of this compound involves the reaction of an amine-reactive N-hydroxysuccinimide (NHS) ester at one end and a sulfhydryl-reactive 2-pyridyldithiol group at the opposite end . This results in a single molecular weight PEG spacer arm, which confers greater water solubility to the crosslinker and linked proteins compared to crosslinkers having only hydrocarbon spacers .Molecular Structure Analysis
The molecular formula of this compound is C31H49N3O13S2 . It has a molecular weight of 735.86 .Chemical Reactions Analysis
The SPDP crosslinker in this compound is reactive toward amine and thiol groups . It contains a cleavable disulfide bond . The NHS ester can react with primary amines to form stable amide bonds .Physical And Chemical Properties Analysis
This compound is a solid or viscous liquid . It is thiol reactive and amine reactive . It has an assay of >90% . It is stored at -20°C .Applications De Recherche Scientifique
Modification des protéines
SPDP-PEG8-NHS ester est utilisé dans la modification des protéines. L'extrémité NHS ester du composé peut réagir avec les amines primaires pour former des liaisons amides stables {svg_1} {svg_2}. Cela permet de fixer le lien PEG aux protéines, améliorant ainsi leur stabilité et leur solubilité {svg_3} {svg_4}.
Réticulation
Le réticulant SPDP dans le composé est réactif envers les groupes amine et thiol {svg_5}. Cela le rend utile dans la réticulation des protéines, créant des structures stables pour des études supplémentaires {svg_6} {svg_7}.
Réactions intracellulaires
Le this compound est perméable à la membrane, ce qui lui permet de faciliter les réactions intracellulaires {svg_8}. Ceci est particulièrement utile dans l'étude des processus cellulaires et le développement d'agents thérapeutiques intracellulaires {svg_9}.
Bioconjugaison
Le composé est utilisé dans la création d'anticorps-enzymes et d'autres bioconjugués via une réaction en deux étapes {svg_10}. Ceci est crucial dans le développement de thérapies ciblées et d'outils diagnostiques {svg_11}.
Fixation d'haptenes
This compound est utilisé pour fixer des haptènes aux protéines porteuses pour la production d'anticorps {svg_12}. Ceci est un processus clé dans le développement de vaccins et d'immunothérapies {svg_13}.
Préparation de conjugués d'immunotoxines
Le composé est utilisé dans la préparation de conjugués d'immunotoxines {svg_14}. Ces conjugués sont utilisés dans les thérapies anticancéreuses ciblées, où la toxine est délivrée spécifiquement aux cellules cancéreuses {svg_15}.
Modification des biomolécules
Les chercheurs exploitent ce lien polyvalent pour modifier les enzymes et autres biomolécules {svg_16}. Ceci élargit leurs applications dans des domaines tels que le diagnostic, la thérapeutique et la biocatalyse {svg_17}.
Augmentation de la solubilité
Le lien PEG hydrophile dans le composé augmente la solubilité dans l'eau des composés dans les milieux aqueux {svg_18} {svg_19} {svg_20}. Ceci est particulièrement utile dans l'administration de médicaments, où la solubilité peut grandement affecter l'efficacité d'un agent thérapeutique {svg_21} {svg_22} {svg_23}.
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, m-PEG8-NHS ester, suggests that if inhaled, the victim should be moved into fresh air . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water . Do not induce vomiting . Never give anything by mouth to an unconscious person . Call a doctor or Poison Control Center immediately .
Orientations Futures
The future directions of SPDP-PEG8-NHS ester could involve its use in a broad array of diagnostic, therapeutic, and nanotech applications . Its unique properties, such as its reactivity toward amine and thiol groups, its cleavable disulfide bond, and its membrane permeability, make it a promising tool for these applications .
Analyse Biochimique
Biochemical Properties
SPDP-PEG8-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its amine-reactive N-hydroxysuccinimide (NHS) ester and sulfhydryl-reactive 2-pyridyldithiol group . The NHS ester can react with primary amines to form stable amide bonds . The 2-pyridyldithiol group is reactive towards thiol groups and forms disulfide-containing linkages .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by enabling the conjugation of molecules within cells . This crosslinker is membrane permeable, which allows for intracellular reactions to take place
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to form stable amide bonds with primary amines via its NHS ester . It also forms disulfide-containing linkages with thiol groups via its 2-pyridyldithiol group . These linkages can be cleaved with reducing agents such as dithiothreitol (DTT) .
Temporal Effects in Laboratory Settings
It is known that the rate of reaction and NHS-ester degradation by hydrolysis increases with increasing pH . For example, the half-life of the NHS ester is several hours at pH 7 and less than 10 minutes at pH 9 .
Transport and Distribution
This compound is membrane permeable, which allows for intracellular reactions to take place
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFFRXQWQMCBEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49N3O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
735.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methylnaphtho[1,2-d]thiazol-2-amine](/img/structure/B610861.png)

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)
![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)


![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)
![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)